4-(4-Chloro-3-methylphenyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Chloro-3-methylphenyl)pyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidinones. Pyrrolidinones are five-membered lactams that are widely used in various fields due to their versatile chemical properties. This compound is characterized by the presence of a chloro and methyl group attached to the phenyl ring, which is further connected to the pyrrolidinone ring.
Preparation Methods
The synthesis of 4-(4-Chloro-3-methylphenyl)pyrrolidin-2-one can be achieved through several methods. One common approach involves the cyclization of N-substituted piperidines. The process includes the formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Another method involves the enantioselective synthesis of 4,5-disubstituted pyrrolidin-2-one derivatives using Michael adducts as key precursors .
Chemical Reactions Analysis
4-(4-Chloro-3-methylphenyl)pyrrolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines.
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it is used as a versatile synthon in organic synthesis due to its rich reactivity . In biology and medicine, pyrrolidinone derivatives are known for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . In the industry, these compounds are used in the synthesis of drugs, dyes, and pigments.
Mechanism of Action
The mechanism of action of 4-(4-Chloro-3-methylphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The pyrrolidinone ring is known to interact with various biological targets, including enzymes and receptors, leading to its diverse biological activities . The presence of the chloro and methyl groups further enhances its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
4-(4-Chloro-3-methylphenyl)pyrrolidin-2-one can be compared with other similar compounds such as pyrrolizine and pyrrolidin-2,5-diones . These compounds share a similar pyrrolidinone core but differ in their substituents and biological activities. For example, pyrrolizine derivatives are known for their anti-inflammatory and analgesic properties, while pyrrolidin-2,5-diones exhibit anticonvulsant and antidepressant activities .
Properties
Molecular Formula |
C11H12ClNO |
---|---|
Molecular Weight |
209.67 g/mol |
IUPAC Name |
4-(4-chloro-3-methylphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C11H12ClNO/c1-7-4-8(2-3-10(7)12)9-5-11(14)13-6-9/h2-4,9H,5-6H2,1H3,(H,13,14) |
InChI Key |
SZPUGSDFQFLELE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2CC(=O)NC2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.